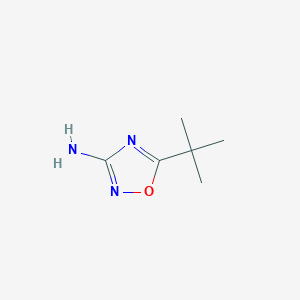

5-Tert-butyl-1,2,4-oxadiazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-Tert-butyl-1,2,4-oxadiazol-3-amine is a derivative of the 1,2,4-oxadiazole family, which is known for its diverse chemical properties and potential applications in various fields, including medicinal chemistry. The tert-butyl group attached to the oxadiazole ring can influence the compound's physical and chemical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves the functionalization of precursor molecules through various chemical reactions. For instance, the tert-butyl nitrite (TBN) mediated synthesis of 3-aryl-1,2,4-oxadiazol-5(4H)-ones from terminal aryl alkenes has been reported, which proceeds via a biradical reaction intermediate and involves multiple sp2 C-H bond functionalizations . Similarly, the synthesis of related compounds, such as 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, has been achieved through reduction reactions and characterized by single-crystal X-ray diffraction . These methods highlight the versatility of synthetic approaches for tert-butyl-substituted oxadiazoles.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is often elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was determined to belong to the orthorhombic space group, with specific lattice parameters and exhibiting intermolecular hydrogen bonds and π-interactions . These structural features can significantly affect the compound's stability and reactivity.

Chemical Reactions Analysis

The reactivity of 1,2,4-oxadiazole derivatives with various reagents can lead to the formation of different products. For instance, the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines under different conditions yielded 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome and yield of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. The synthesis of tertiary amides from cyclic amines and 3-[3-phenyl-1,2,4-oxadiazol-5-yl]propionoyl chloride has been described, with the structures inferred from NMR spectroscopy and supported by semi-empirical and ab initio calculations . These studies provide insights into the stable molecular conformations and potential reactivity patterns of the compounds.

Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity :

- Novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties were synthesized. These compounds demonstrated significant antitumor activity against a panel of 11 cell lines in vitro, with compound 7 showing potent efficacy (Maftei et al., 2013).

Fluorescence Properties :

- The synthesis and characterization of 1,3,4-oxadiazole derivatives revealed their unique fluorescence properties. These compounds displayed significant single-photon and two-photon excited fluorescence, making them potential candidates for applications in fluorescence technologies (Huang Wei, 2007).

Chemical Synthesis and Reactions :

- Research on new 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives emphasized their biological significance and diverse chemical reactivity, indicating potential for further exploration in medicinal chemistry (Salama, 2020).

Photochemistry and Synthesis :

- The photochemistry of some 1,2,4-oxadiazole derivatives was explored, providing insights into the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles, useful for various chemical applications (Pace et al., 2004).

Antiviral and Insecticidal Activity :

- New 1-tert-butyl-5-amino-4-pyrazole bioxadiazole sulfide derivatives containing a 1,3,4-oxadiazole moiety were synthesized and found to exhibit excellent protective activity against Tobacco Mosaic Virus (TMV) and certain insecticidal activity (Yang et al., 2020).

Antioxidant Activity :

- Synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties was undertaken, with these compounds showing significant antioxidant properties in assays, highlighting their potential in oxidative stress-related applications (Shakir et al., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

5-tert-butyl-1,2,4-oxadiazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-6(2,3)4-8-5(7)9-10-4/h1-3H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYGOKAONCMZCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-1,2,4-oxadiazol-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1338807.png)